molecular formula C12H20N2O3 B2660833 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea CAS No. 1421483-86-4

1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea

Cat. No. B2660833
CAS RN: 1421483-86-4
M. Wt: 240.303
InChI Key: QEYTYTMKFSDSMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea, also known as PNU-74654, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have promising effects on various biological processes, making it a valuable tool for researchers in the field of drug development.

Mechanism of Action

1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea works by inhibiting the activity of a protein called p38 MAPK, which is involved in various biological processes such as inflammation, cell proliferation, and apoptosis. By inhibiting the activity of p38 MAPK, 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea can modulate various biochemical and physiological processes. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea has been shown to inhibit the proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea is its specificity for p38 MAPK, which makes it a valuable tool for studying the role of this protein in various biological processes. Additionally, 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea has been shown to have low toxicity and good pharmacokinetic properties, making it a safe and effective tool for in vitro and in vivo studies. However, one limitation of 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea is its relatively high cost, which may limit its use in some research settings.

Future Directions

There are several potential future directions for research on 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea. One area of interest is its potential use in combination therapy with other drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanisms of action of 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea and its potential therapeutic applications in other diseases. Finally, the development of more cost-effective synthesis methods for 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea could increase its accessibility and use in research settings.

Synthesis Methods

The synthesis of 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea involves a multi-step process that includes the reaction of furfural with ethyl acetoacetate, followed by the reduction of the resulting compound with sodium borohydride. The final step involves the reaction of the resulting compound with 2-methoxyethylamine and propyl isocyanate. The synthesis method has been optimized to produce high yields of 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea with minimal impurities.

Scientific Research Applications

1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases such as arthritis and Crohn's disease. Additionally, 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea has been shown to have antitumor effects, making it a potential candidate for cancer therapy.

properties

IUPAC Name

1-(furan-3-ylmethyl)-1-(2-methoxyethyl)-3-propylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-3-5-13-12(15)14(6-8-16-2)9-11-4-7-17-10-11/h4,7,10H,3,5-6,8-9H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYTYTMKFSDSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N(CCOC)CC1=COC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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